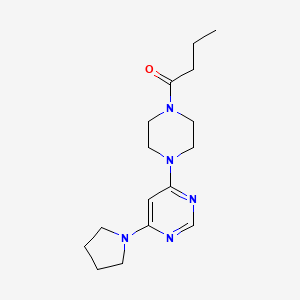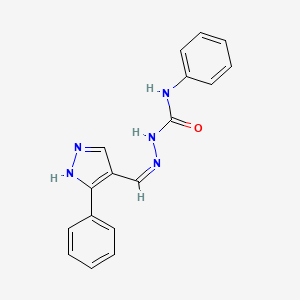![molecular formula C21H19ClN2O3S B6139538 N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as CM-272, is a novel small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the inhibition of the protein Hsp90, which is involved in the regulation of various cellular processes. Hsp90 is overexpressed in many types of cancer cells and plays a critical role in the survival and growth of these cells. By inhibiting Hsp90, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide disrupts the signaling pathways that are essential for cancer cell survival and growth, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation of cancer cells, induce cell death, and inhibit the formation of new blood vessels that are essential for tumor growth. N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its potent anti-tumor activity and its ability to induce cell death in cancer cells. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to optimize the formulation and delivery of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide to maximize its efficacy and minimize its toxicity.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves a multi-step process that includes the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 4-amino-N-methylbenzenesulfonamide to form N-(3-chloro-4-methylphenyl)-4-methylsulfonylaminobenzamide. This compound is then reacted with sodium hydride and methyl iodide to form the final product, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In preclinical studies, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have potent anti-tumor activity and to induce cell death in cancer cells.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-8-11-17(14-20(15)22)23-21(25)16-9-12-18(13-10-16)24(2)28(26,27)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWDOIHRLWBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)

![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)
![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)
![methyl 4-[5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B6139489.png)
![1-[2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6139496.png)
![4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6139500.png)

![2-{2-[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B6139520.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6139550.png)
![(3R*,4R*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6139557.png)

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)